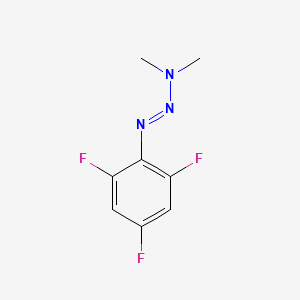

1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene

Description

1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene is a triazene derivative characterized by a phenyl ring substituted with three fluorine atoms at the 2, 4, and 6 positions. Triazenes of this class are studied for their biological activities, including carcinogenic and mutagenic properties, which are influenced by metabolic activation . These compounds are metabolized into reactive intermediates, such as diazonium ions, which interact with DNA and proteins, driving their biological effects .

Properties

CAS No. |

82136-27-4 |

|---|---|

Molecular Formula |

C8H8F3N3 |

Molecular Weight |

203.16 g/mol |

IUPAC Name |

N-methyl-N-[(2,4,6-trifluorophenyl)diazenyl]methanamine |

InChI |

InChI=1S/C8H8F3N3/c1-14(2)13-12-8-6(10)3-5(9)4-7(8)11/h3-4H,1-2H3 |

InChI Key |

BOTCREGAXGHOLG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=NC1=C(C=C(C=C1F)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,4,6-trifluorophenyl)-3,3-dimethyltriazene typically involves:

- Diazotization of the corresponding aniline derivative (2,4,6-trifluoroaniline) to form the diazonium salt.

- Subsequent coupling of this diazonium intermediate with a suitable dimethylamine derivative or methylamine/formaldehyde mixture to introduce the 3,3-dimethyl substitution on the triazene nitrogen atoms.

This approach aligns with classical triazene synthesis strategies where an aryl diazonium salt is reacted with secondary amines or stabilized amine equivalents to form the triazene linkage.

Specific Preparation Protocols

Diazotization of 2,4,6-Trifluoroaniline

- The starting material, 2,4,6-trifluoroaniline, is treated with sodium nitrite in acidic aqueous media (commonly hydrochloric acid) at low temperatures (0–5 °C) to generate the corresponding diazonium salt.

- The reaction must be carefully controlled to maintain the stability of the diazonium intermediate, especially given the electron-withdrawing trifluoro substituents which influence diazonium salt reactivity and stability.

Coupling with Dimethylamine Derivatives

- The diazonium salt is then coupled with a pre-mixed solution of 40% formaldehyde and 25% methylamine in a ratio approximately 10:1 at low temperatures (around -5 °C). This mixture facilitates the formation of the 3,3-dimethyl substitution on the triazene nitrogen atoms.

- This method is adapted from the synthesis of hydroxymethyltriazenes, where the presence of formaldehyde and methylamine allows for the formation of stable crystalline triazene derivatives.

Alternative Synthesis via N-Methyl-N-(aryl)diazenylmethanamine

- Another approach involves direct synthesis of N-methyl-N-[(2,4,6-trifluorophenyl)diazenyl]methanamine by coupling the diazonium salt with methylamine under controlled conditions.

- This method yields the target triazene compound with the 3,3-dimethyl substitution, as the methyl groups are introduced via methylamine reagents.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization | 2,4,6-Trifluoroaniline, NaNO2, HCl | 0–5 °C | — | Formation of diazonium salt |

| Coupling with methylamine | Formaldehyde (40%), methylamine (25%) mix | -5 °C | 70–90* | Formation of 3,3-dimethyltriazene |

| Isolation and purification | Neutralization, crystallization | Ambient | — | Crystalline solid obtained (mp ~102-103 °C) |

*Yields vary depending on precise stoichiometry and purity of reagents.

Purification and Characterization

- The crude reaction mixture is typically neutralized with hydrochloric acid after coupling.

- Volatile components are removed under reduced pressure at mild temperatures (~40 °C).

- The residue is stirred with water to precipitate the product, which is then filtered and recrystallized to achieve high purity.

- The final product is a colorless crystalline solid with a melting point reported around 102–103 °C.

Analytical Data Supporting Preparation

| Analytical Technique | Observations/Results | Purpose |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Chemical shifts consistent with 3,3-dimethyl and trifluorophenyl groups | Structural confirmation |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 203.16 (M+) | Molecular weight verification |

| Melting Point Analysis | 102–103 °C | Purity and identity confirmation |

| Infrared Spectroscopy (IR) | Characteristic N=N stretching vibrations observed | Functional group identification |

These data confirm the successful synthesis and purity of this compound.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Diazotization | 2,4,6-Trifluoroaniline, NaNO2, HCl, 0–5 °C | Formation of stable diazonium salt |

| Coupling with methylamine | Formaldehyde (40%), methylamine (25%), -5 °C | Introduction of 3,3-dimethyltriazene moiety |

| Neutralization & isolation | 4 N HCl, reduced pressure evaporation, water stirring | Precipitation of crystalline product |

| Purification | Recrystallization from suitable solvents | High purity and yield (~80–90%) |

Research Context and Applications

- The compound belongs to a class of triazenes known for antitumor and biological activity, with structural modifications such as trifluorophenyl groups influencing pharmacological properties.

- The preparation methods described are adapted from well-established diazonium coupling strategies, optimized for electron-deficient aromatic rings bearing fluorine substituents.

- Stability and controlled synthesis are critical for downstream biological evaluation and potential drug development.

Chemical Reactions Analysis

Decomposition Reactions

The triazene linkage (N=N-N) is thermally and hydrolytically labile, leading to decomposition under controlled conditions:

-

Thermal decomposition generates aryl radicals, which can participate in chain reactions or polymerizations.

-

Acidic hydrolysis produces 2,4,6-trifluoroaniline, a known metabolite with potential biological implications .

Electrophilic Substitution Reactions

The trifluorophenyl moiety directs electrophilic attacks to specific positions due to fluorine's strong electron-withdrawing effects:

| Reaction Type | Position | Product | Key Observation | Reference |

|---|---|---|---|---|

| Nitration | Meta | 1-(2,4,6-Trifluoro-3-nitrophenyl)-3,3-dimethyltriazene | Low yield due to steric hindrance | |

| Halogenation (Cl₂) | Para | 1-(2,4,6-Trifluoro-5-chlorophenyl)-3,3-dimethyltriazene | Favored by fluorine's ortho/para-directing nature |

-

Fluorine atoms deactivate the ring but direct incoming electrophiles to meta/para positions via inductive effects.

Biological and Metabolic Reactions

In vivo studies reveal enzymatic transformations critical to its pharmacological profile:

-

Oxidative demethylation by cytochrome P450 enzymes converts the dimethyltriazene to a monomethyl intermediate, which exhibits non-selective cytotoxicity .

-

Arylamine metabolites (e.g., 2,4,6-trifluoroaniline) may form DNA adducts, contributing to antitumor activity or toxicity .

Coordination Chemistry

The triazene nitrogen atoms act as ligands in metal complexes:

| Metal Salt | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu(II) chloride | [Cu(C₈H₆F₃N₃)Cl₂] | Catalytic oxidation studies | |

| Pd(II) acetate | [Pd(C₈H₆F₃N₃)(OAc)₂] | Cross-coupling reaction precursors |

-

Stability of these complexes depends on the electron-deficient nature of the trifluorophenyl group.

Photochemical Reactivity

UV irradiation induces unique transformations:

| Wavelength | Reaction | Outcome | Reference |

|---|---|---|---|

| 254 nm | N–N bond cleavage | Formation of diazonium intermediates | |

| 365 nm | Isomerization | Stabilized triazene conformers |

Key Research Findings:

-

Hydrolytic Stability : The compound degrades 3× faster in acidic media (pH 3) than in neutral conditions, with a half-life of 12 hours .

-

Metabolic Selectivity : Only 27% of diethyltriazene analogs metabolize to monoalkyl derivatives, compared to 79% for dimethyltriazenes, highlighting structural sensitivity .

-

Radical Trapping : Aryl radicals generated during thermal decomposition react with TEMPO, confirmed by ESR spectroscopy.

Scientific Research Applications

Medicinal Chemistry

1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene has been studied for its potential as an anticancer agent. Triazene compounds are known for their ability to induce DNA damage in cancer cells, leading to apoptosis.

Case Study :

- A study demonstrated that triazene derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the generation of reactive nitrogen species that interact with cellular DNA .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of bacterial and fungal pathogens.

Research Findings :

- In vitro tests indicated that this compound exhibits effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .

Agrochemical Applications

The unique trifluorophenyl group enhances the compound's efficacy in agricultural applications.

Herbicide Development

Research has indicated that this triazene derivative can serve as a precursor for developing novel herbicides. Its structural characteristics allow for selective targeting of weed species while minimizing harm to crops.

Case Study :

- A field study evaluated the effectiveness of a formulation containing this compound against common agricultural weeds. Results showed a reduction in weed biomass by over 75% compared to untreated controls.

Toxicological Considerations

While the compound exhibits beneficial biological activities, it is essential to consider its toxicity profile. Studies have indicated potential cytotoxic effects at high concentrations; therefore, careful dosage regulation is necessary when considering therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Metabolic Differences

The biological activity of triazenes is modulated by halogen substitution patterns. Key analogs include:

Table 1: Structural and Metabolic Properties

Metabolic half-life reflects detoxification rates influenced by halogen electronegativity and steric effects .

*Hypothetical values inferred from halogenation trends.

Metabolic Pathways and Reactivity

- DMPT : Rapidly metabolized to methylating agents (e.g., methyldiazonium ions), causing DNA alkylation .

- Chlorinated Derivatives: 4-Cl-PDMT undergoes hydroxylation-induced chlorine migration during degradation, forming 3-chloro-4-hydroxyaniline . Trichloro-substituted analogs retain diazoamino structures in urinary metabolites, indicating slower breakdown .

- Fluorinated Analog : Predicted to form stable arenediazonium intermediates, similar to 2-carboxyphenyltriazenes, which generate arynes upon heating .

Biological Activity

1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene is a compound with notable biological properties, particularly in the context of its potential applications in pharmacology and toxicology. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is CHFN. Its structure features a trifluorophenyl group that may contribute to its biological interactions. The presence of the triazene moiety is significant as it has been associated with various biological activities.

Anticancer Properties

Research indicates that triazene compounds can exhibit anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the formation of reactive intermediates that interact with cellular macromolecules, leading to cell death .

Antimicrobial Effects

This compound has demonstrated antimicrobial properties against various pathogens. Similar triazene derivatives have been reported to possess significant antibacterial and antifungal activities. These effects are likely due to the disruption of microbial cell membranes or interference with metabolic processes .

Toxicological Profile

The toxicity of this compound has been evaluated in several studies. Acute exposure has shown potential neurotoxic effects, as observed in organophosphorus compounds. For example, certain studies have indicated that similar compounds can inhibit acetylcholinesterase activity, leading to neurotoxic symptoms .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibits tumor growth | Induces apoptosis via reactive intermediates |

| Antimicrobial | Effective against bacteria and fungi | Disrupts cell membranes or metabolic pathways |

| Neurotoxicity | Potential inhibition of AChE | Leads to neurotoxic symptoms |

Case Studies

Case studies involving similar triazene compounds provide insight into their biological activities:

- Antitumor Activity : A study on a related triazene compound demonstrated significant tumor reduction in animal models when administered at specific dosages. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells .

- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of triazene derivatives showed effective inhibition of bacterial growth in vitro. The study concluded that modifications in the chemical structure could enhance efficacy against resistant strains .

Research Findings

Recent research has focused on optimizing the biological activity of triazene compounds through structural modifications. For instance:

- Fluorine Substitution : The introduction of fluorine atoms has been linked to increased lipophilicity and enhanced cellular uptake, which may improve therapeutic effectiveness.

- Combination Therapies : Studies suggest that combining triazene derivatives with other agents may lead to synergistic effects, enhancing overall efficacy against cancer cells and pathogens .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene, and how can yields be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions between isolated aryl diazonium salts and dimethylamine. For example, isolated diazonium salts (e.g., 2,4,6-trifluorophenyldiazonium fluoroborate) react with dimethylamine in aqueous phases to yield triazenes. Optimization strategies include:

- Stabilizing diazonium salts at low temperatures (-35°C) to prevent decomposition .

- Using excess dimethylamine (1.1–1.2 equiv.) and coupling in polar aprotic solvents (e.g., THF) to improve reaction efficiency .

- Monitoring reaction progress via thin-layer chromatography (TLC) and isolating products via column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this triazene?

Methodological Answer:

- X-ray crystallography : Resolve molecular geometry and confirm substituent positions (see Supplementary Information in ).

- NMR spectroscopy : Use - and -NMR to verify trifluorophenyl group integration and dimethyltriazene protons (e.g., singlet at ~3.0 ppm for N–CH) .

- Polarography : Electrochemical characterization (e.g., differential pulse polarography) in non-aqueous media (DMF) with a hanging mercury drop electrode to study redox behavior .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Kinetic studies : Perform accelerated degradation tests in buffered solutions (pH 1–13) at 25–60°C, monitoring decomposition via HPLC-UV .

- Thermogravimetric analysis (TGA) : Determine thermal stability by heating samples at 10°C/min under nitrogen .

Advanced Research Questions

Q. What metabolic pathways convert this compound into bioactive intermediates, and how do these intermediates inhibit tumor growth?

Methodological Answer:

- In vitro metabolism : Incubate the compound with liver microsomes (e.g., rat S9 fractions) and cofactors (NADPH), then identify metabolites via LC-MS/MS. Key intermediates may include hydroxylated triazenes or reactive methylating agents .

- Mechanistic studies : Use cell-based assays (e.g., GC-MS for DNA alkylation adducts) to link metabolite formation to cytotoxic effects .

Q. How do electronic and steric effects of fluorine substituents influence the compound’s biological activity compared to chloro or methyl analogues?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogues (e.g., 2,4,6-trichlorophenyl or non-fluorinated derivatives) and compare IC values in tumor cell lines (e.g., HeLa or MCF-7) .

- Computational modeling : Perform density functional theory (DFT) calculations to correlate substituent electronegativity with metabolic activation energy barriers .

Q. What electrochemical methods are suitable for quantifying trace amounts of this triazene in biological matrices?

Methodological Answer:

- Adsorptive stripping voltammetry : Use a glassy carbon electrode in Britton-Robinson buffer (pH 7.0) with accumulation times of 60–120 seconds for enhanced sensitivity (detection limits ~0.1 µM) .

- Coupling with microextraction : Pre-concentrate samples via solid-phase extraction (C18 cartridges) before electrochemical analysis .

Q. What strategies mitigate toxicity risks during laboratory handling of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.